![molecular formula C19H20ClN3O B5216072 7-[(Dimethylamino)methyl]-6-hydroxy-2-methyl-1-phenylindole-3-carbonitrile;hydrochloride](/img/structure/B5216072.png)
7-[(Dimethylamino)methyl]-6-hydroxy-2-methyl-1-phenylindole-3-carbonitrile;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(Dimethylamino)methyl]-6-hydroxy-2-methyl-1-phenylindole-3-carbonitrile;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an indole core substituted with a dimethylamino group, a hydroxyl group, a methyl group, a phenyl group, and a carbonitrile group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Dimethylamino)methyl]-6-hydroxy-2-methyl-1-phenylindole-3-carbonitrile;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Substitution Reactions:
Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Nitrile Formation: The carbonitrile group can be introduced through a cyanation reaction, typically using reagents like sodium cyanide or potassium cyanide.
Hydrochloride Formation: The final step involves converting the free base form of the compound to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[(Dimethylamino)methyl]-6-hydroxy-2-methyl-1-phenylindole-3-carbonitrile;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Nucleophiles: Sodium cyanide, potassium cyanide, various amines.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
7-[(Dimethylamino)methyl]-6-hydroxy-2-methyl-1-phenylindole-3-carbonitrile;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 7-[(Dimethylamino)methyl]-6-hydroxy-2-methyl-1-phenylindole-3-carbonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The hydroxyl and nitrile groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Methylaminoquinolines: These compounds share the dimethylamino group and exhibit similar chemical reactivity.
Coumarin Derivatives: These compounds have a similar hydroxyl group and are known for their biological activities.
Thiazole Derivatives: These compounds share the nitrile group and are used in various medicinal applications.
Uniqueness
7-[(Dimethylamino)methyl]-6-hydroxy-2-methyl-1-phenylindole-3-carbonitrile;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
7-[(dimethylamino)methyl]-6-hydroxy-2-methyl-1-phenylindole-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O.ClH/c1-13-16(11-20)15-9-10-18(23)17(12-21(2)3)19(15)22(13)14-7-5-4-6-8-14;/h4-10,23H,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLVJAPKZXMSHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C(=C(C=C2)O)CN(C)C)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-Diphenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B5215998.png)
![5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5216001.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B5216004.png)
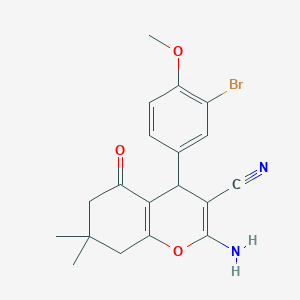
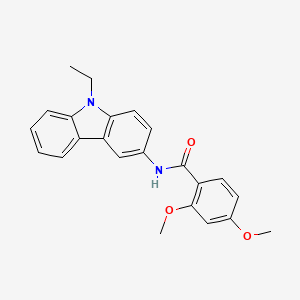
![1,7-DIMETHYL-5-(PIPERIDINE-1-CARBONYL)-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B5216016.png)
![1-[6-(2-naphthyloxy)hexyl]-1H-imidazole](/img/structure/B5216024.png)
![2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B5216027.png)
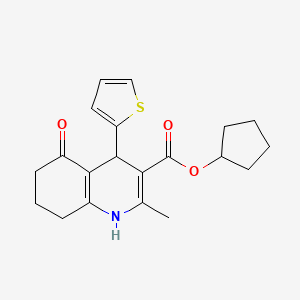
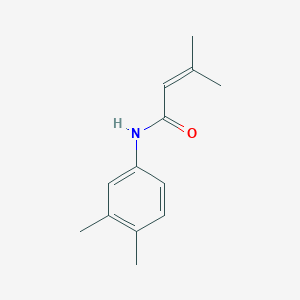
![METHYL 2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)BUTANOATE](/img/structure/B5216063.png)
![N-(2-cyanophenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5216065.png)
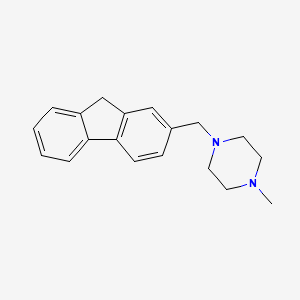
![6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5216084.png)
